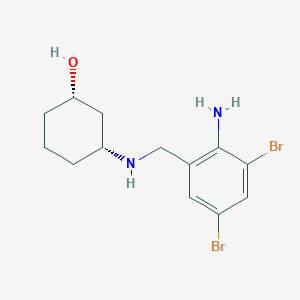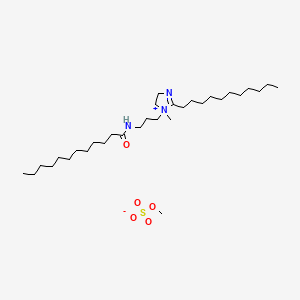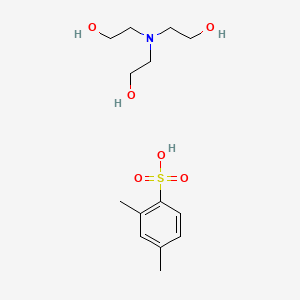
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dyeing, pharmaceuticals, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where the pyrazole ring reacts with a dichlorobenzene derivative.
Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt to form the azo compound.
Formation of the Nicotinonitrile Derivative: The final step involves the reaction of the azo compound with a suitable nitrile derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound, which can further undergo cleavage to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress pathways, apoptosis, and cell signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole Derivatives: Exhibits similar pharmacological properties and is used in drug design.
Azo Dyes: Widely used in the dyeing industry and have similar structural features.
Uniqueness
The uniqueness of 5-((1-(3,4-Dichlorophenyl)-1H-pyrazol-3-yl)azo)-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
85959-54-2 |
|---|---|
Molecular Formula |
C17H12Cl2N6O2 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
5-[[1-(3,4-dichlorophenyl)pyrazol-3-yl]diazenyl]-2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N6O2/c1-9-11(8-20)16(26)24(2)17(27)15(9)22-21-14-5-6-25(23-14)10-3-4-12(18)13(19)7-10/h3-7,26H,1-2H3 |
InChI Key |
HGLPNDWEQAUTET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=NN(C=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


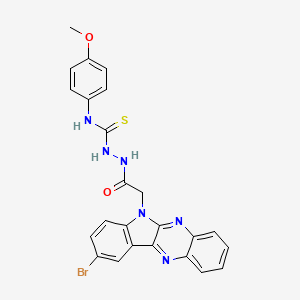
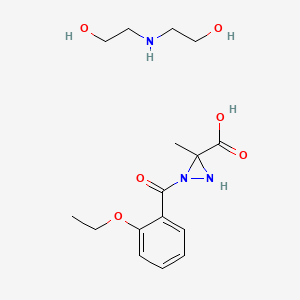
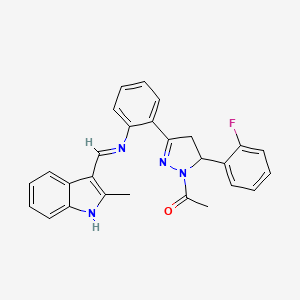

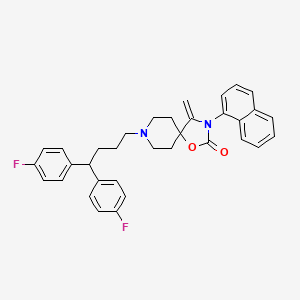
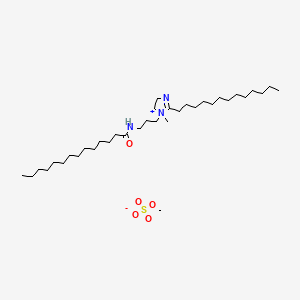

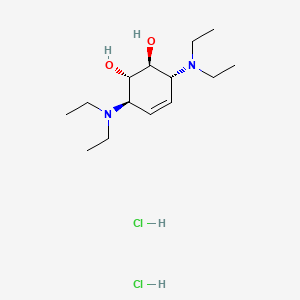

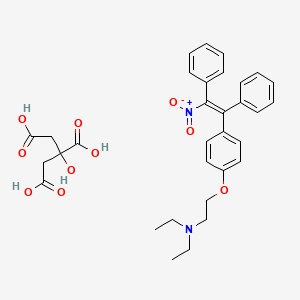
![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
